N-(Naphtho[1,2-b]thiophen-2-yl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
62615-47-8 |
|---|---|
Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-benzo[g][1]benzothiol-2-ylacetamide |
InChI |
InChI=1S/C14H11NOS/c1-9(16)15-13-8-11-7-6-10-4-2-3-5-12(10)14(11)17-13/h2-8H,1H3,(H,15,16) |
InChI Key |
FBKDGQOJDVIWOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(S1)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Formation of Naphtho[1,2-b]thiophen Core
-
Bromination : 3,4-Dihydronaphthalen-1(2H)-one undergoes bromination at the 2-position using Br₂ in dichloromethane.
-
Formylation : Introduction of a formyl group via Vilsmeier-Haack reaction (POCl₃, DMF).
-
Cyclization : Treatment with ethyl bromoacetate and K₂CO₃ in acetonitrile forms the thiophene ring.
Acetylation of the Intermediate Amine
The resulting naphtho[1,2-b]thiophen-2-amine is acetylated using acetic anhydride in pyridine, yielding the target compound with an overall yield of 52–60%.
Critical Analysis :
-
Advantages : High regioselectivity ensured by the pre-functionalized naphthothiophene core.
-
Limitations : Low overall yield due to cumulative losses across multiple steps.
Suzuki Coupling-Mediated Functionalization
Adapting methodologies from naphtho[1,2-b]furan systems, a convergent approach employs Suzuki-Miyaura cross-coupling to install substituents before acetylation:
-
Bromination : Ethyl naphtho[1,2-b]thiophen-2-carboxylate is brominated at the 5-position.
-
Suzuki Coupling : Reaction with aryl boronic acids (e.g., 4-chlorophenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ generates 5-aryl derivatives.
-
Hydrolysis and Acetylation : The ester is hydrolyzed to the carboxylic acid, followed by amidation with acetamide derivatives.
Yield : 44–77% after purification by silica gel chromatography.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Acetylation | Amine + Ac₂O/Base | 65–85% | Simple, high yield | Requires pure amine starting material |
| Multi-Step Synthesis | Bromination → Formylation → Acetylation | 52–60% | Regioselective, scalable | Low overall yield |
| Suzuki Coupling Route | Bromination → Coupling → Acetylation | 44–77% | Enables diverse substitution | Complex purification steps |
| Cyanoacetamide Intermediate | Condensation → Hydrolysis | N/A* | Novel, flexible for derivatives | Unverified for naphthothiophenes |
*Theoretical applicability based on analogous systems.
Optimization Strategies and Industrial Feasibility
Solvent and Catalytic Systems
Chemical Reactions Analysis
Types of Reactions: N-(Naphtho[1,2-b]thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphtho[2,1-b]thiophene-4,5-diones.
Substitution: Electrophilic substitution reactions such as nitration, bromination, formylation, and acylation can be performed on the thiophene ring.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Applications
Antimicrobial and Anticancer Activities
Research has shown that compounds with structures similar to N-(Naphtho[1,2-b]thiophen-2-yl)acetamide exhibit notable antimicrobial and anticancer properties. A study highlighted the synthesis of several naphthoquinone derivatives that demonstrated significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger and Candida albicans . The results indicated that modifications to the naphthoquinone structure could enhance antimicrobial efficacy.
Case Study: Naphthoquinones in Cancer Treatment
Naphthoquinones, including derivatives of this compound, have been investigated for their potential in cancer therapy. For instance, β-lapachone, a naphthoquinone analog, has shown cytotoxic effects against various cancer cell lines and is currently undergoing clinical trials for pancreatic cancer treatment . The mechanisms of action include the inhibition of DNA topoisomerases and the induction of oxidative stress within cancer cells.
Chemical Synthesis
Building Blocks for Complex Molecules
This compound serves as a versatile building block in organic synthesis. It is utilized to create more complex heterocyclic compounds through various synthetic routes. The compound's unique fused structure allows for diverse chemical modifications, which can lead to new derivatives with enhanced biological activities .
Table 1: Synthetic Pathways for this compound Derivatives
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Michael Addition | Reaction with α-enolic dithioesters | 75 |
| Cyclization | Formation from naphthalene-1,2-dione | 80 |
| Oxidation | Conversion of thiophene derivatives | 70 |
Industrial Applications
Organic Semiconductors
The electronic properties of this compound make it suitable for use in organic semiconductors. Its ability to form stable thin films can be exploited in the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Comparisons with Related Compounds
Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(Thiophen-2-yl)nicotinamide | Thiophene derivative | Antifungal |
| N-2-Thiophen-2-Yl-Acetamide Boronic Acid | Thiophene derivative | Pharmaceutical applications |
This compound is distinguished by its unique fused structure that imparts specific electronic and steric properties advantageous for both medicinal chemistry and materials science applications.
Mechanism of Action
The mechanism of action of N-(Naphtho[1,2-b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Insights :
- Ring saturation : The dihydro derivative () lacks full aromaticity in the naphthothiophene system, reducing conjugation effects and possibly increasing solubility .
- Heterocyclic diversity : Compounds like 6a () incorporate triazole and naphthalene groups, broadening π-π stacking capabilities, whereas benzothiazole-based analogs () prioritize hydrogen-bonding interactions .
Physicochemical and Spectral Properties
- IR Spectroscopy : The C=O stretch in acetamide derivatives ranges from 1671–1682 cm⁻¹, with slight shifts depending on electron-withdrawing substituents (e.g., nitro groups in 6b and 6c increase C=O polarization, shifting peaks to 1682 cm⁻¹) .
- NMR Data : For 6b (), the acetamide -NH proton resonates at δ 10.79 ppm, while the triazole proton appears at δ 8.36 ppm. The presence of nitro groups deshields adjacent aromatic protons, as seen in 6c (δ 8.61 ppm for Ar–H) .
- Crystallography: N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () crystallizes in a monoclinic P21/c space group, suggesting tight molecular packing due to hydrogen bonding between acetamide -NH and cyano groups .
Key Findings :
- Antiproliferative activity : Cyclopenta[b]thiophene derivatives () inhibit ATP-binding sites in tyrosine kinases, highlighting the role of fused ring systems in targeting cancer pathways .
Biological Activity
N-(Naphtho[1,2-b]thiophen-2-yl)acetamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis of this compound
The synthesis of this compound typically involves multi-step processes that integrate various synthetic methodologies, including cyclization and functional group modifications. The compound can be synthesized through condensation reactions involving naphtho[1,2-b]thiophene derivatives and acetylating agents. Recent studies have demonstrated efficient synthetic routes yielding moderate to good yields (72%-84%) for related thiophene derivatives, indicating that similar methodologies could be applied for this compound .
Antitumor Activity
This compound has shown promising antitumor activity in various cancer cell lines. For instance, studies have reported that compounds with structural similarities exhibit significant growth inhibition against human tumor cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The growth inhibition was assessed using the sulforhodamine B assay, which measures cell proliferation based on protein binding .
Table 1: Inhibitory Effects of Related Compounds on Tumor Cell Lines
| Compound | GI50 (μM) MCF-7 | GI50 (μM) NCI-H460 | GI50 (μM) SF-268 |
|---|---|---|---|
| 3a | 10.1 ± 0.6 | 9.3 ± 1.4 | 6.3 ± 0.8 |
| 3b | 20.1 ± 0.4 | 24.3 ± 0.8 | 20 ± 0.8 |
| This compound | TBD | TBD | TBD |
GI50 values represent the concentration at which the compound inhibits 50% of cell growth.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an inhibitor of cholinesterases, particularly butyrylcholinesterase (BChE). BChE inhibitors are gaining attention for their therapeutic implications in neurodegenerative diseases like Alzheimer’s disease. Various naphtho and thienobenzo derivatives have been synthesized and tested for their inhibitory effects on BChE, with some compounds showing promising results .
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that its antitumor effects may be mediated through apoptosis induction and cell cycle arrest in cancer cells . Additionally, the inhibition of cholinesterase activity may involve competitive binding to the active site of the enzyme, which is crucial for neurotransmitter regulation.
Case Studies and Research Findings
Recent research has focused on evaluating the structure-activity relationships (SAR) of naphtho derivatives to optimize their biological efficacy. For example:
Q & A
Basic: What are the established synthetic routes for N-(Naphtho[1,2-b]thiophen-2-yl)acetamide?
Methodological Answer:
The compound can be synthesized via condensation reactions involving naphthol derivatives and thiophene-based precursors. For example:
- Betti Reaction : Condensation of 2-naphthol, a carbonyl source (e.g., furfural), and acetamide in the presence of boric acid as a catalyst yields structurally related acetamides. This method requires monitoring via TLC and purification via crystallization or column chromatography .
- Chloroacetylation : A two-step approach involves synthesizing 2-chloro-N-phenylacetamides (using aniline derivatives and chloroacetyl chloride in dichloromethane with triethylamine) followed by substitution reactions with naphthothiophene precursors. Reaction progress is tracked via TLC, and products are isolated via solvent extraction .
Key Data:
| Parameter | Example Conditions | Reference |
|---|---|---|
| Catalyst | Boric acid (Betti reaction) | |
| Solvent | Dichloromethane (chloroacetylation) | |
| Monitoring Method | TLC (Rf values: 0.3–0.5 in hexane/EtOAc) |
Advanced: How can carbo-Piancatelli rearrangement impact the synthesis of derivatives?
Methodological Answer:
During Betti reactions, the carbo-Piancatelli rearrangement may occur as a side reaction, leading to unexpected cyclized products (e.g., 10,10-dihydrocyclopenta[b]naphtho[1,2-d]furan derivatives). To mitigate this:
- Control Reaction Temperature : Lower temperatures (e.g., 60–80°C) reduce rearrangement rates.
- Catalyst Optimization : Adjusting acid catalyst strength (e.g., using milder acids like acetic acid instead of boric acid) minimizes side reactions.
- Structural Confirmation : Use HRMS and X-ray crystallography to distinguish between primary and rearranged products .
Key Data:
| Rearrangement Product | Characterization Technique | Reference |
|---|---|---|
| 10,10-Dihydrocyclopenta[b]naphtho... | X-ray diffraction, HRMS |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.5 ppm for naphthothiophene) and acetamide NH (δ 8.0–10.0 ppm). For example, in related thiophene-acetamides, the NH signal appears at δ 9.8 ppm .
- IR Spectroscopy : Confirm C=O (amide I band: 1650–1680 cm⁻¹) and NH stretching (3200–3350 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., m/z 283.0845 for C₁₄H₁₁NOS⁺) .
Example Spectral Data:
| Functional Group | NMR/IR Signature | Reference |
|---|---|---|
| Acetamide C=O | 1680 cm⁻¹ (IR) | |
| Naphthothiophene H | δ 7.2–8.5 ppm (1H NMR) |
Advanced: What strategies resolve discrepancies in thermal analysis data (e.g., melting points)?
Methodological Answer:
Discrepancies in melting points (e.g., reported ranges of 196–210°C) arise from:
- Purity : Use recrystallization (e.g., ethanol/water mixtures) or HPLC to isolate pure fractions .
- Polymorphism : Perform differential scanning calorimetry (DSC) to identify polymorphic forms.
- Reference Standards : Cross-check with NIST-calibrated databases for thermal properties of analogous compounds .
Key Data:
| Compound | Melting Point Range | Reference |
|---|---|---|
| N-(4-Chlorophenyl)-... | 196–198°C | |
| Betti Reaction Product | 208–210°C |
Advanced: How does the naphthothiophene moiety influence electronic properties in material science?
Methodological Answer:
The fused naphtho[1,2-b]thiophene system enhances π-conjugation, leading to:
- Charge Transport : High hole mobility (e.g., 0.1–1.0 cm²/V·s) in organic field-effect transistors (OFETs) .
- Optoelectronic Tuning : Alkyl chain positioning (e.g., didecyl substitution) modifies packing structures, affecting device performance. Characterization via XRD and AFM reveals lamellar vs. herringbone arrangements .
Key Data:
| Material Property | Measurement Technique | Reference |
|---|---|---|
| Hole Mobility | OFET Testing | |
| Crystal Packing | XRD, AFM |
Basic: What are common impurities encountered during synthesis?
Methodological Answer:
- Unreacted Starting Materials : Residual naphthol or thiophene precursors detected via TLC.
- Rearrangement Byproducts : Cyclized derivatives (e.g., carbo-Piancatelli products) identified via HRMS .
- Oxidation Products : Sulfoxide or sulfone derivatives of thiophene, analyzed via LC-MS .
Mitigation Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
